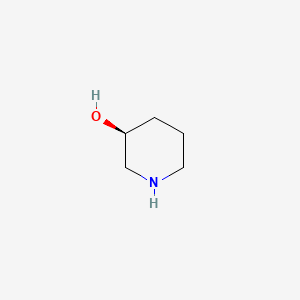

(S)-piperidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c7-5-2-1-3-6-4-5/h5-7H,1-4H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWOSRSKDCZIFM-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-piperidin-3-ol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-piperidin-3-ol, a chiral heterocyclic compound, is a valuable building block in medicinal chemistry and drug discovery. Its rigid piperidine core, coupled with a stereodefined hydroxyl group, provides a versatile scaffold for the synthesis of complex molecules with specific biological activities. This guide offers a comprehensive overview of the chemical and structural properties of (S)-piperidin-3-ol, detailed experimental protocols, and an exploration of its relevance in biological signaling pathways.

Chemical Structure and Properties

(S)-piperidin-3-ol possesses a six-membered saturated heterocycle containing a nitrogen atom, with a hydroxyl group at the chiral center on the third carbon atom.

Structure

Caption: Chemical structure of (S)-piperidin-3-ol.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-piperidin-3-ol is presented in the table below. It is important to note that experimental data for the free base is limited, and some values are for the hydrochloride salt or are predicted.

| Property | Value | Source |

| IUPAC Name | (3S)-piperidin-3-ol | |

| CAS Number | 24211-55-0 | |

| Molecular Formula | C₅H₁₁NO | |

| Molecular Weight | 101.15 g/mol | |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 195-200 °C (hydrochloride salt) | [1][2] |

| Boiling Point | 191.9 ± 23.0 °C (Predicted for R-enantiomer) | [3] |

| pKa | 14.91 ± 0.20 (Predicted for R-enantiomer) | [3] |

| LogP | -0.2693 | [4] |

| Solubility | Soluble in water and methanol. | [5][6] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and purification of (S)-piperidin-3-ol. Below are representative protocols adapted from the literature.

Enantioselective Synthesis from Pyridine

A common strategy for synthesizing chiral 3-substituted piperidines involves the asymmetric modification of a pyridine precursor.[7][8][9]

Caption: Workflow for the enantioselective synthesis of (S)-piperidin-3-ol.

Step 1: Partial Reduction of Pyridine to Phenyl Pyridine-1(2H)-carboxylate [10]

-

To a solution of sodium borohydride (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C, add phenyl chloroformate (20 mmol) dropwise under a nitrogen atmosphere.

-

Maintain the reaction at -78 °C for 3 hours.

-

Quench the reaction with water (50 mL) and extract with diethyl ether (2 x 30 mL).

-

Wash the combined organic layers with 1N NaOH (2 x) and 1N HCl (2 x), then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by silica gel chromatography (acetone/hexane gradient) to yield phenyl pyridine-1(2H)-carboxylate.

Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction [10]

-

In a vial under an argon atmosphere, combine [Rh(cod)OH]₂ (3 mol%) and a chiral ligand such as (S)-Segphos (7 mol%).

-

Add toluene (0.25 mL), tetrahydropyran (0.25 mL), water (0.25 mL), and aqueous cesium hydroxide (50 wt%, 2.0 equiv).

-

Stir the catalyst solution at 70 °C for 10 minutes.

-

Add the aryl boronic acid (3.0 equiv) and the dihydropyridine from Step 1 (1 equiv).

-

Stir the reaction mixture at 70 °C for 20 hours.

-

After cooling, dilute with diethyl ether and pass through a plug of silica gel.

-

Remove the solvent in vacuo to obtain the 3-substituted tetrahydropyridine.

Step 3: Reduction and Deprotection to (S)-piperidin-3-ol [7]

-

Subject the tetrahydropyridine derivative to hydrogenation using a palladium on carbon catalyst.

-

Follow with carbamate deprotection using aqueous potassium hydroxide in methanol to yield the final product.

Purification by Column Chromatography

-

Slurry Preparation: Prepare a slurry of silica gel in an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

-

Column Packing: Pack a glass column with the silica gel slurry.

-

Sample Loading: Dissolve the crude (S)-piperidin-3-ol in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified (S)-piperidin-3-ol.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of (S)-piperidin-3-ol.

¹H NMR Spectroscopy

The proton NMR spectrum of (S)-piperidin-3-ol is expected to show characteristic signals for the piperidine ring protons and the hydroxyl proton. The chemical shifts will be influenced by the solvent used. In CDCl₃, the approximate chemical shifts are:

-

δ 3.60-3.80 (m, 1H): Proton on the carbon bearing the hydroxyl group (CH-OH).

-

δ 2.50-3.20 (m, 4H): Protons on the carbons adjacent to the nitrogen atom (CH₂-N).

-

δ 1.40-2.00 (m, 4H): Remaining methylene protons on the piperidine ring.

-

Variable (br s, 2H): Protons of the amine (NH) and hydroxyl (OH) groups; the chemical shift is dependent on concentration and temperature.[11][12]

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon framework. The expected approximate chemical shifts in CDCl₃ are:

-

δ 65-70: Carbon atom attached to the hydroxyl group (C3).

-

δ 45-55: Carbon atoms adjacent to the nitrogen atom (C2 and C6).

-

δ 20-35: Remaining carbon atoms in the piperidine ring (C4 and C5).[13][14][15][16]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present:

-

3200-3600 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group and N-H stretching of the secondary amine.

-

2850-2960 cm⁻¹: C-H stretching vibrations of the methylene groups.

-

1000-1260 cm⁻¹: C-O stretching vibration.

Biological Activity and Signaling Pathways

The piperidine scaffold is a privileged structure in medicinal chemistry, and derivatives of (S)-piperidin-3-ol have shown significant biological activity, particularly as ligands for sigma (σ) and serotonin (5-HT) receptors.[17]

Sigma Receptor Affinity

Piperidine-based derivatives have been developed as high-affinity ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[18][19] The σ₁ receptor is a chaperone protein located at the endoplasmic reticulum-mitochondria interface and is implicated in various cellular functions, including calcium signaling and the modulation of other receptor systems.[20][21] Ligands targeting sigma receptors are being investigated for their therapeutic potential in neurological disorders and pain management.[22]

Serotonin Receptor Activity

Derivatives of 3-hydroxypiperidine have also been explored as ligands for serotonin receptors, such as the 5-HT₁D and 5-HT₂A subtypes.[23][24] The 5-HT₂A receptor, a G protein-coupled receptor, is a key target for antipsychotic and psychedelic drugs and is involved in modulating various neuronal processes.[25] The development of selective 5-HT receptor agonists and antagonists containing the (S)-piperidin-3-ol scaffold is an active area of research for the treatment of migraine and psychiatric disorders.[26]

Caption: Potential signaling interactions of (S)-piperidin-3-ol derivatives.

Conclusion

(S)-piperidin-3-ol is a chiral building block of significant interest to the pharmaceutical and chemical research communities. Its well-defined stereochemistry and versatile functionality make it an ideal starting material for the synthesis of a wide range of biologically active molecules. The information provided in this technical guide, from its fundamental chemical properties to its role in modulating key signaling pathways, underscores its importance in the ongoing development of novel therapeutics. Further research into the specific biological targets and mechanisms of action of (S)-piperidin-3-ol derivatives will continue to unlock their full therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (S) -3-Hydroxypiperidine Hydrochloride [sunwisechem.com]

- 3. lookchem.com [lookchem.com]

- 4. chemscene.com [chemscene.com]

- 5. (S)-3-Hydroxypiperidine hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 11. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 12. hmdb.ca [hmdb.ca]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ricerca.uniba.it [ricerca.uniba.it]

- 19. New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. iris.unict.it [iris.unict.it]

- 23. 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 3-[3-(Piperidin-1-yl)propyl]indoles as highly selective h5-HT(1D) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 26. Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of (S)-piperidin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral molecule (S)-piperidin-3-ol. The information presented is essential for the structural elucidation, identification, and quality control of this compound in research and development settings. The data provided is for the racemic mixture, 3-hydroxypiperidine, as the spectroscopic properties (NMR, IR, MS) of the core structure are identical for both enantiomers in achiral environments.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for piperidin-3-ol.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 1.40 - 1.90 | m | H-4, H-5 |

| 2.50 - 3.20 | m | H-2, H-6 |

| 3.60 - 3.90 | m | H-3 |

| 2.0 - 4.0 (broad) | s | OH, NH |

Solvent: Chloroform-d (CDCl₃)

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 24.0 - 26.0 | C-5 |

| 33.0 - 35.0 | C-4 |

| 46.0 - 48.0 | C-6 |

| 54.0 - 56.0 | C-2 |

| 67.0 - 69.0 | C-3 |

Solvent: Chloroform-d (CDCl₃)

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3500 | Strong, Broad | O-H, N-H stretch |

| 2850 - 2950 | Strong | C-H stretch (aliphatic) |

| 1440 - 1480 | Medium | C-H bend (scissoring) |

| 1050 - 1150 | Strong | C-O stretch (secondary alcohol) |

Sample Preparation: Neat

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 101 | 25 | [M]⁺ (Molecular Ion) |

| 84 | 10 | [M - OH]⁺ |

| 70 | 100 | [M - CH₂OH]⁺ |

| 57 | 40 | [C₃H₇N]⁺ |

| 44 | 60 | [C₂H₆N]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of (S)-piperidin-3-ol was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm). The solution was filtered into a 5 mm NMR tube.

-

¹H NMR Acquisition: The ¹H NMR spectrum was recorded on a spectrometer operating at a frequency of 400 MHz. A sufficient number of scans were acquired to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum was recorded on the same spectrometer at a frequency of 100 MHz. The spectrum was acquired with proton decoupling to simplify the spectrum to single lines for each carbon atom.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small drop of neat (S)-piperidin-3-ol was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.

-

Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was scanned over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of (S)-piperidin-3-ol in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification before ionization.

-

Ionization: The sample was ionized using electron ionization (EI) at 70 eV.

-

Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

-

Detection: The abundance of each ion was measured by an electron multiplier detector to generate the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like (S)-piperidin-3-ol.

(S)-piperidin-3-ol synthesis from chiral pool sources

An In-depth Technical Guide on the Synthesis of (S)-piperidin-3-ol from Chiral Pool Sources

Introduction

(S)-piperidin-3-ol is a crucial chiral building block, or synthon, in the pharmaceutical industry. Its piperidine core and stereodefined hydroxyl group are key structural features in a variety of active pharmaceutical ingredients (APIs). The synthesis of enantiomerically pure molecules like (S)-piperidin-3-ol is a central challenge in drug development. One established strategy is "chiral pool" synthesis, which utilizes readily available and inexpensive enantiopure compounds from nature—such as amino acids, sugars, or terpenes—as starting materials.

Conceptually, amino acids like L-glutamic acid, L-aspartic acid, and L-lysine offer a direct entry into the chiral carbon framework of piperidine derivatives. For instance, the biosynthesis of the piperidine ring itself proceeds from L-lysine. However, translating these conceptual pathways into efficient, high-yielding, and scalable laboratory syntheses for (S)-piperidin-3-ol can be complex, often requiring multiple steps with challenging stereochemical control.

In contrast, a modern and highly effective approach that leverages nature's chiral machinery is chemoenzymatic synthesis. This method uses isolated enzymes to perform highly selective transformations on synthetic substrates. For (S)-piperidin-3-ol, the asymmetric reduction of a prochiral ketone is a particularly powerful strategy. This guide provides a detailed examination of the state-of-the-art chemoenzymatic synthesis and offers a conceptual overview of routes from traditional chiral pool sources.

Chemoenzymatic Synthesis via Asymmetric Reduction

The most efficient and selective modern route to (S)-piperidin-3-ol is not a multi-step chemical synthesis from an amino acid, but a one-step biocatalytic reduction of an achiral precursor, followed by a standard deprotection. The key intermediate, (S)-N-Boc-3-hydroxypiperidine, is produced by the asymmetric reduction of N-Boc-3-piperidone. This reaction is catalyzed by a ketoreductase (KRED) enzyme, which delivers a hydride with exceptional facial selectivity to generate the (S)-enantiomer almost exclusively. To make the process cost-effective, the expensive NADPH cofactor required by the KRED is continuously regenerated in situ by a coupled enzyme system, typically using glucose and glucose dehydrogenase (GDH).

Data Presentation: Biocatalytic Reduction

The following table summarizes representative conditions and outcomes for the enzymatic reduction of N-Boc-3-piperidone.

| Parameter | Value | Reference |

| Substrate | N-Boc-3-piperidone | [1] |

| Biocatalyst | Aldo-Keto Reductase (AKR-43) | [1] |

| Cofactor System | NADP+ / Glucose Dehydrogenase (GDH) | [1] |

| Co-substrate | D-Glucose | [2] |

| Substrate Concentration | 100 - 160 g/L | [1][2] |

| Enzyme Loading | ~30 g/L wet cells or <3.5% (w/w) | [1][2] |

| Temperature | 30 - 35 °C | [1][2] |

| pH | 6.5 - 7.5 (Phosphate or TEA Buffer) | [1][2] |

| Reaction Time | 16 - 24 hours | [1][2] |

| Conversion | >99% | [1][2] |

| Enantiomeric Excess (e.e.) | >99% for (S)-enantiomer | [1] |

Experimental Protocol 1: Bioreduction of N-Boc-3-piperidone

This protocol is a representative synthesis for producing (S)-N-Boc-3-hydroxypiperidine.[1][2]

-

Reaction Setup:

-

To a temperature-controlled reaction vessel, add 100 mmol·L⁻¹ phosphate buffer (pH 6.5).

-

Add D-glucose to a final concentration of 130 g·L⁻¹.

-

Add the cofactor NADP+ to a final concentration of 0.2 g·L⁻¹.

-

Add the substrate, N-Boc-3-piperidone, to a final concentration of 100 g·L⁻¹.

-

-

Biocatalysis:

-

Initiate the reaction by adding the catalyst, which can be a cell-free extract or whole cells of E. coli co-expressing a suitable ketoreductase and glucose dehydrogenase, to a final concentration of 30 g·L⁻¹ (wet cell weight).

-

Maintain the reaction temperature at 35 °C with constant stirring.

-

Monitor the pH and maintain it at 6.5 by the periodic addition of 2 M NaOH.

-

Monitor the reaction progress by TLC or HPLC until substrate conversion is complete (typically 16-24 hours).

-

-

Work-up and Purification:

-

Once the reaction is complete, terminate it by adding an equal volume of ethyl acetate to the reaction mixture.

-

Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the solvent under reduced pressure to yield crude (S)-N-Boc-3-hydroxypiperidine.

-

The crude product can be purified further by silica gel column chromatography if necessary.

-

N-Boc Deprotection

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen. This is a standard procedure in organic synthesis, typically achieved under acidic conditions.

Data Presentation: Deprotection Conditions

| Reagent System | Solvent | Typical Conditions | Work-up | Reference |

| 4M HCl in Dioxane | Dioxane/MeOH | Room Temp, 2-16 h | Evaporate solvent, triturate with ether | [3] |

| Trifluoroacetic Acid (TFA) | CH₂Cl₂ (DCM) | 0 °C to Room Temp, 2 h | Evaporate, neutralize, extract | [4] |

Experimental Protocol 2: N-Boc Deprotection with HCl/Dioxane

This protocol describes a common and effective method for removing the Boc group to yield the final product as its hydrochloride salt.[3]

-

Reaction Setup:

-

Dissolve the crude or purified (S)-N-Boc-3-hydroxypiperidine (1.0 eq) in a minimal amount of a co-solvent like methanol or dichloromethane.

-

To this solution, add a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane (3.0-4.0 eq).

-

Stir the reaction mixture at room temperature.

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction by TLC until the starting material is fully consumed (typically 2-16 hours).

-

Upon completion, concentrate the reaction mixture to dryness under reduced pressure.

-

Triturate the resulting solid or oil with diethyl ether to precipitate the product.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to afford (S)-piperidin-3-ol hydrochloride as a solid.

-

Conceptual Routes from Amino Acids

While detailed modern protocols are less common, it is instructive to consider the conceptual synthetic pathways from traditional chiral pool sources like L-glutamic acid and L-lysine.

From L-Glutamic Acid

L-Glutamic acid provides a five-carbon backbone with a chiral center at C2. A plausible, albeit lengthy, synthesis would involve:

-

Protection of the amine and reduction of both carboxylic acids to a diol.

-

Selective protection of the primary alcohol.

-

Activation of the secondary alcohol (e.g., mesylation) and its displacement with an azide (inversion of stereochemistry).

-

Reduction of the azide to an amine.

-

Deprotection of the primary alcohol and its conversion to a leaving group (e.g., tosylate).

-

Intramolecular cyclization (SN2 reaction) to form the N-protected piperidine ring.

-

Hydrolysis of the C3-amine to a hydroxyl group and final deprotection.

This multi-step process presents significant challenges in selectivity and yield, which is why chemoenzymatic routes are now generally preferred. A well-documented synthesis from L-glutamic acid yields the corresponding (S)-3-amino-piperidine derivative, highlighting the feasibility of forming the piperidine core but also the difficulty in installing the desired C3-hydroxyl group directly.[5]

From L-Lysine (Biosynthetic Pathway)

Nature synthesizes the piperidine core from L-lysine. This enzymatic pathway serves as an inspiration for chemical synthesis. The key steps are:

-

Decarboxylation: Lysine decarboxylase removes the C1 carboxyl group to form cadaverine.

-

Oxidative Deamination: A diamine oxidase converts one of the primary amines into an aldehyde.

-

Cyclization: The intermediate amino-aldehyde spontaneously cyclizes to form Δ¹-piperideine.

-

Reduction: An imine reductase reduces the cyclic imine to the saturated piperidine ring.

While elegant, this pathway relies on a cascade of specific enzymes and is not typically replicated as a one-pot chemical synthesis in the laboratory.[6]

Conclusion

For the synthesis of enantiopure (S)-piperidin-3-ol, the chemoenzymatic approach represents the most practical and efficient strategy for researchers in drug development. It offers superior enantioselectivity (>99% e.e.), high conversion rates, and operates under mild, environmentally friendly conditions. The process, involving the asymmetric reduction of a prochiral ketone followed by a standard deprotection, is well-documented and scalable. While traditional chiral pool sources like L-glutamic acid and L-lysine provide the conceptual framework and carbon backbone for the target molecule, current literature lacks optimized and detailed protocols for their conversion to (S)-piperidin-3-ol, making the chemoenzymatic route the superior choice for practical application.

References

- 1. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Boc Deprotection - HCl [commonorganicchemistry.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Biocatalytic Synthesis of (S)-Piperidin-3-ol: A Technical Guide

(S)-piperidin-3-ol and its N-protected derivatives are crucial chiral building blocks in the synthesis of numerous pharmaceuticals, most notably the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib.[1][2][3] Traditional chemical synthesis routes to these compounds often suffer from drawbacks such as the need for expensive noble metal catalysts, harsh reaction conditions, and low yields.[1] Biocatalysis has emerged as a powerful alternative, offering highly selective and efficient enzymatic pathways to produce the desired (S)-enantiomer with high optical purity.

This technical guide provides an in-depth overview of the biocatalytic approaches for the synthesis of (S)-piperidin-3-ol and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical manufacturing.

Core Biocatalytic Strategies

The primary biocatalytic strategies for synthesizing (S)-piperidin-3-ol derivatives involve the asymmetric reduction of a prochiral ketone precursor, typically an N-protected 3-piperidone, using ketoreductases (KREDs). Another emerging approach utilizes transaminases.

Asymmetric Reduction using Ketoreductases (KREDs)

The most prevalent and well-documented method is the stereoselective reduction of an N-protected 3-piperidone, such as N-Boc-3-piperidone (NBP), catalyzed by a ketoreductase (KRED). These enzymes, which belong to the class of oxidoreductases, facilitate the transfer of a hydride from a cofactor, typically NADPH or NADH, to the carbonyl group of the substrate, yielding the corresponding chiral alcohol. The high enantioselectivity of KREDs allows for the production of (S)-N-Boc-3-hydroxypiperidine ((S)-NBHP) with excellent enantiomeric excess (e.e.).[1][2][4][5]

A critical aspect of KRED-catalyzed reductions is the regeneration of the expensive nicotinamide cofactor. This is commonly achieved by employing a substrate-coupled or enzyme-coupled system. A widely used enzyme-coupled system involves glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone, concomitantly reducing NADP+ to NADPH, thus replenishing the cofactor for the KRED.[1][3][6]

Logical Relationship: KRED-Catalyzed Asymmetric Reduction with Cofactor Regeneration

Caption: KRED-catalyzed reduction of N-Boc-3-piperidone coupled with GDH for NADPH regeneration.

Transaminase-Mediated Synthesis

An alternative biocatalytic route involves the use of transaminases (TAs). ω-Transaminases (ω-TAs) are particularly useful for synthesizing chiral amines from prochiral ketones.[7] While less documented for (S)-piperidin-3-ol itself, this methodology has been successfully applied to produce substituted piperidines.[7][8] The process involves the transfer of an amino group from an amine donor (e.g., isopropylamine) to a ketone substrate, catalyzed by the pyridoxal-5'-phosphate (PLP) dependent enzyme.[7] For the synthesis of piperidine scaffolds, a transaminase can catalyze the amination of a diketone, which is followed by a spontaneous intramolecular aza-Michael reaction to form the piperidine ring.[7][8]

Quantitative Data on Biocatalytic Syntheses

The following tables summarize the quantitative data from various studies on the biocatalytic synthesis of (S)-N-Boc-3-hydroxypiperidine.

Table 1: Performance of Different Ketoreductases

| Enzyme | Substrate | Substrate Conc. (g/L) | Co-solvent | Conversion (%) | e.e. (%) | Time (h) | Reference |

| AKR-43 | N-Boc-3-piperidone | 160 (w/w) | - | >99 | >99 | 16 | [1] |

| KRED 110 | N-Boc-3-piperidone | 10 | Isopropanol | 100 | >99 | 3-4 | [6] |

| Recombinant KRED | N-Boc-3-piperidone | 100 | Isopropanol | >95 | >99 | 24 | [2] |

| ChKRED03 | N-Boc-3-piperidone | 200 | - | 100 | >99 | 3 | [5] |

Table 2: Influence of Reaction Conditions

| Enzyme | Parameter Optimized | Optimal Value | Outcome | Reference |

| AKR-43 | pH | 7.5 | High efficiency | [1] |

| AKR-43 | Temperature | 30 °C | High efficiency | [1] |

| KRED 110 | Co-solvent | Dimethyl sulfoxide | Higher reaction rate | [6] |

| Recombinant KRED | Temperature | 45 °C | 97.6% yield | [2] |

| Co-expressed KRED/GDH | pH | 6.5 | High efficiency | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Asymmetric Reduction of N-Boc-3-piperidone using KRED 110

This protocol is adapted from the work by S. Tatipamula et al.[6]

Materials:

-

N-1-Boc-3-piperidone

-

Ketoreductase (KRED 110)

-

NAD+

-

Triethanolamine HCl buffer (200 mM, pH 7.5)

-

Isopropanol (IPA)

-

Ethyl acetate

-

n-Hexane

Procedure:

-

Prepare a reaction mixture containing N-1-Boc-3-piperidone (10 g/L) dissolved in isopropanol.

-

To this, add 3% (w/w) KRED 110 enzyme and 10 mM NAD+.

-

The reaction is carried out in 200 mM triethanolamine HCl buffer (pH 7.5).

-

The mixture is stirred at 230 rpm at a controlled temperature of 35–40 °C for 3–4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate and n-hexane (1:1).

-

Upon completion, extract the product with ethyl acetate.

-

Analyze the product for conversion and enantiomeric excess using Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Whole-Cell Bioreduction by Co-expressing KRED and GDH

This protocol is based on the study by Xu et al. on the co-expression of ketoreductase and glucose dehydrogenase.[3]

Materials:

-

Recombinant E. coli cells co-expressing KRED and GDH

-

N-Boc-3-piperidone

-

D-glucose

-

NADP+

-

Phosphate buffer (PBS, 100 mmol/L, pH 6.5)

Procedure:

-

Prepare a 100 mL reaction system containing 100 g/L of N-Boc-3-piperidone, 130 g/L of D-glucose, and 0.2 g/L of NADP+ in 100 mmol/L PBS buffer (pH 6.5).

-

Add 30 g/L of wet recombinant cells as the catalyst.

-

Maintain the reaction at 30 °C with stirring.

-

Monitor the reaction for substrate conversion and product formation.

-

Upon completion, isolate the product for analysis.

Experimental Workflow: Whole-Cell Biocatalysis

Caption: General workflow for the whole-cell biocatalytic synthesis of (S)-NBHP.

Conclusion

The biocatalytic synthesis of (S)-piperidin-3-ol derivatives, particularly through the asymmetric reduction of N-protected 3-piperidones using ketoreductases, presents a highly efficient, selective, and scalable alternative to traditional chemical methods. The use of robust enzymes, often coupled with effective cofactor regeneration systems, allows for high substrate loading, excellent enantioselectivity (>99% e.e.), and high conversion rates. These advancements highlight the significant potential of biocatalysis in the industrial production of key chiral intermediates for the pharmaceutical industry. Further research into novel enzymes and process optimization will continue to enhance the economic and environmental benefits of these green synthetic routes.

References

- 1. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

Starting materials for enantioselective synthesis of (S)-piperidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

(S)-piperidin-3-ol is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereocenter plays a crucial role in the biological activity of the final drug molecule. This technical guide provides an in-depth overview of the primary starting materials and synthetic strategies for the enantioselective production of (S)-piperidin-3-ol, with a focus on biocatalytic reduction and chemical resolution.

Core Synthetic Strategies and Starting Materials

The enantioselective synthesis of (S)-piperidin-3-ol, or its commonly used N-protected form, (S)-N-Boc-3-hydroxypiperidine, primarily proceeds through two major routes: the asymmetric reduction of a prochiral ketone and the resolution of a racemic mixture.

-

Biocatalytic Asymmetric Reduction: This modern and highly efficient approach utilizes enzymes, typically ketoreductases (KREDs), or whole-cell biocatalysts to reduce the prochiral N-Boc-3-piperidone to the desired (S)-enantiomer with high enantiomeric excess (ee) and yield.[1][2][3][4] The starting material for this route is N-Boc-3-piperidone . This method is often favored for its environmental friendliness and high selectivity.[1]

-

Chemical Resolution of Racemic 3-Hydroxypiperidine: A more traditional and still commercially relevant method involves the initial synthesis of racemic 3-hydroxypiperidine, followed by separation of the enantiomers.[1][5] The synthesis of the racemic intermediate typically starts from the hydrogenation of 3-hydroxypyridine .[5][6] The subsequent resolution is achieved by forming diastereomeric salts with a chiral resolving agent, such as D-pyroglutamic acid or L-camphorsulfonic acid, allowing for the separation of the desired (S)-enantiomer.[1][5]

Quantitative Data Summary

The following table summarizes quantitative data for various enantioselective synthesis methods of (S)-N-Boc-3-hydroxypiperidine, the protected form of (S)-piperidin-3-ol.

| Method | Starting Material | Catalyst/Resolving Agent | Substrate Conc. (g/L) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Biocatalytic Reduction | N-Boc-3-piperidone | Ketoreductase (KRED 110) | 10 | >99 (Chromatographic Purity) | 100 | [1] |

| Biocatalytic Reduction | N-Boc-3-piperidone | Recombinant E. coli expressing KRED and GDH | 100 | >99 (Conversion) | >99 | [2] |

| Biocatalytic Reduction | N-Boc-3-piperidone | Thermostable Aldo-Keto Reductase (AKR-43) | 160 (w/w) | N/A | >99 | [3] |

| Biocatalytic Reduction | N-Boc-3-piperidone | Recombinant KRED | 100 | 97.6 (Chemical Purity 93%) | >99 | [4] |

| Biocatalytic Reduction | N-Boc-3-piperidone | Carbonyl reductase from Candida parapsilosis | 100 | 97.8 (Conversion) | 99.8 | [7] |

| Chemical Resolution | 3-Hydroxypyridine | D-Pyroglutamic Acid | N/A | 42 (Overall) | >99.6 (Purity) | [5] |

Experimental Protocols

Biocatalytic Asymmetric Reduction of N-Boc-3-piperidone using Ketoreductase

This protocol is based on the work by Ju et al. and others who have developed efficient biocatalytic processes.[2][4]

Materials:

-

N-Boc-3-piperidone

-

Ketoreductase (KRED)

-

Glucose Dehydrogenase (GDH) for cofactor regeneration

-

NADP+ (or NAD+)

-

D-Glucose

-

Phosphate Buffer (e.g., 100 mM, pH 6.5)

-

Wet cells of recombinant E. coli co-expressing KRED and GDH or cell-free extract

-

NaOH solution (e.g., 2 M) for pH control

-

Ethyl acetate for extraction

Procedure:

-

Reaction Setup: In a temperature-controlled reactor, prepare a reaction mixture containing phosphate buffer (100 mM, pH 6.5).

-

Addition of Reagents: Add N-Boc-3-piperidone (100 g/L), D-glucose (130 g/L), and NADP+ (0.2 g/L).

-

Addition of Biocatalyst: Add the biocatalyst, which can be either wet cells of recombinant E. coli (e.g., 30 g/L) or the corresponding amount of cell-free extract.[2]

-

Reaction Conditions: Maintain the reaction temperature at 35°C and stir the mixture.[2] Monitor and control the pH at 6.5 by the addition of 2 M NaOH.[2]

-

Monitoring the Reaction: The progress of the reaction can be monitored by TLC or HPLC analysis.

-

Work-up and Isolation: Upon completion of the reaction (typically within 24 hours), saturate the aqueous phase with NaCl and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine.

-

Analysis: The enantiomeric excess of the product is determined by chiral HPLC analysis.

Synthesis and Resolution of (S)-3-Hydroxypiperidine from 3-Hydroxypyridine

This protocol is adapted from a patented method.[5]

Step 1: Hydrogenation of 3-Hydroxypyridine

Materials:

-

3-Hydroxypyridine

-

5% Rhodium on Carbon (Rh/C) catalyst

-

Water

-

Autoclave

Procedure:

-

Charging the Reactor: In a high-pressure autoclave, charge 3-hydroxypyridine (e.g., 100 kg), 5% Rh/C catalyst (e.g., 1 kg), and water (e.g., 100 L).[5]

-

Hydrogenation: Pressurize the autoclave with hydrogen to 5 MPa and heat to 90°C. Maintain these conditions for approximately 48 hours.[5]

-

Work-up: After cooling to room temperature and venting the hydrogen, filter the reaction mixture to recover the catalyst. The filtrate is then subjected to reduced pressure distillation to obtain racemic 3-hydroxypiperidine.

Step 2: Chiral Resolution with D-Pyroglutamic Acid

Materials:

-

Racemic 3-hydroxypiperidine

-

D-Pyroglutamic acid

-

Ethanol

Procedure:

-

Salt Formation: Dissolve racemic 3-hydroxypiperidine and D-pyroglutamic acid in ethanol. The molar ratio of 3-hydroxypiperidine to D-pyroglutamic acid is typically around 1:0.55 to 1:0.6.[5]

-

Crystallization: Heat the mixture to reflux, then cool to allow for the crystallization of (S)-3-hydroxypiperidine D-pyroglutamate.

-

Isolation: Isolate the solid by filtration.

Step 3: Boc Protection

Materials:

-

(S)-3-hydroxypiperidine D-pyroglutamate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., NaOH)

-

A suitable solvent system (e.g., water and an organic solvent)

Procedure:

-

Reaction: Add the (S)-3-hydroxypiperidine D-pyroglutamate salt to a solution of di-tert-butyl dicarbonate under basic conditions. The reaction is typically carried out at a temperature between 20-30°C for 3-6 hours.[5]

-

Work-up and Purification: After the reaction is complete, the mixture is worked up, typically involving extraction, drying of the organic phase, and concentration under reduced pressure. The crude product can be further purified by recrystallization to yield (S)-N-Boc-3-hydroxypiperidine. The resolving agent can be recovered from the aqueous phase by acidification.[5]

Visualized Workflows

Caption: Synthetic routes to (S)-N-Boc-3-hydroxypiperidine.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. mdpi.com [mdpi.com]

- 3. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 6. CN105367484A - Preparation method of 3-hydroxy piperidine - Google Patents [patents.google.com]

- 7. Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of (S)-piperidin-3-ol hydrochloride

An In-depth Technical Guide to the Physical and Chemical Properties of (S)-piperidin-3-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of (S)-piperidin-3-ol hydrochloride (CAS: 475058-41-4), a significant chiral intermediate in pharmaceutical synthesis. The information is curated for researchers and professionals in drug development, offering detailed data, experimental protocols, and visual workflows to support laboratory and development activities.

General Properties and Structure

(S)-piperidin-3-ol hydrochloride is the hydrochloride salt of the chiral molecule (S)-piperidin-3-ol. The presence of the chiral center at the C3 position makes it a valuable building block in asymmetric synthesis, particularly for pharmaceuticals where stereochemistry is critical for efficacy and safety.[1][2] The hydrochloride form enhances its stability and water solubility compared to the free base.

Chemical Structure:

-

IUPAC Name: (3S)-piperidin-3-ol;hydrochloride[3]

-

SMILES: O[C@@H]1CNCCC1.[H]Cl[4]

-

InChI Key: VLECDMDGMKPUSK-JEDNCBNOSA-N[3]

The quantitative properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 475058-41-4 | [1][3][4] |

| Molecular Formula | C₅H₁₂ClNO | [1][3][4] |

| Molecular Weight | 137.61 g/mol | [1][3][4] |

| Appearance | White to almost white powder or crystals.[1] | [1] |

| Purity | Typically ≥97% | [4] |

Physicochemical Data

The physical and chemical properties of (S)-piperidin-3-ol hydrochloride are crucial for its handling, reaction setup, and integration into drug development processes. These properties are detailed in the table below.

| Property | Value / Description | Source |

| Melting Point | 185-188 °C | [1] |

| Boiling Point | 231.6 °C at 760 mmHg | [1] |

| Solubility | Soluble in water, alcohol, and chloroform. Slightly soluble in ether and almost insoluble in n-hexane.[1] | [1] |

| Specific Rotation (α) | -6.5° (c=1 in methanol) | [1] |

| Vapor Pressure | 0.0117 mmHg at 25°C | [1] |

| Flash Point | 93.8 °C | [1] |

| pKa | Not explicitly found, but piperidine derivatives typically have pKa values in the range of 5.8-8.2.[5] The pKa of the parent piperidine is ~11.2, which will be lowered by the electron-withdrawing hydroxyl group and further influenced by the hydrochloride salt form. | |

| Stability | Hygroscopic (easily absorbs moisture).[1] Store in an inert atmosphere. | [1] |

Spectroscopic Analysis

While specific spectra for this exact compound are not publicly available, the expected characteristics can be inferred from its structure and data on similar piperidine derivatives.[6][7][8]

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Protons on the piperidine ring would appear as complex multiplets in the 1.5-3.5 ppm range. The proton on the carbon bearing the hydroxyl group (H-3) would be shifted downfield. The N-H proton signal would likely be broad and its chemical shift dependent on concentration and solvent. The hydroxyl proton would also show a variable chemical shift. |

| ¹³C NMR | Expect five distinct signals for the piperidine ring carbons. The carbon attached to the hydroxyl group (C-3) would appear in the 60-70 ppm range. The carbons adjacent to the nitrogen (C-2 and C-6) would be in the 40-50 ppm range. |

| IR Spectroscopy | A broad peak in the 3200-3600 cm⁻¹ region corresponding to the O-H stretch. A peak in the 2400-2800 cm⁻¹ region is characteristic of the N-H stretch of an amine salt. C-H stretching peaks will appear just below 3000 cm⁻¹. |

| Mass Spectrometry | The mass spectrum would show the molecular ion for the free base (C₅H₁₁NO) at an m/z of 101.15. |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below. These protocols are standard methods applicable to compounds like (S)-piperidin-3-ol hydrochloride.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid compound melts to a liquid. Pure crystalline compounds typically have a sharp melting range of 0.5-1.0°C.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.[9] Jab the open end of a capillary tube into the sample pile to load a small amount of the compound.[10]

-

Packing: Tap the sealed end of the capillary tube on a hard surface to pack the solid down. The packed sample height should be 2-3 mm.[10]

-

Measurement:

-

Data Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[11]

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic equilibrium solubility of a compound.[12]

Methodology:

-

Preparation: Prepare buffer solutions at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[12]

-

Incubation: Add an excess amount of (S)-piperidin-3-ol hydrochloride to a flask containing a known volume of the buffer.

-

Equilibration: Seal the flasks and agitate them in a mechanical shaker or orbital incubator at a constant temperature (e.g., 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12]

-

Sample Separation: After equilibration, allow the solution to stand to let undissolved solids settle. Separate the saturated solution from the excess solid by centrifugation or filtration (using a filter that does not adsorb the compound).

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Analysis: The determined concentration represents the equilibrium solubility at that specific pH and temperature.

Caption: Workflow for Shake-Flask Solubility Determination.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a reliable method for determining the dissociation constants (pKa) of ionizable compounds.[13][14][15]

Methodology:

-

Solution Preparation: Accurately weigh the compound and dissolve it in deionized water to create a solution of known concentration (e.g., 0.01 M). Maintain a constant ionic strength using a background electrolyte like KCl.[15]

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[15]

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acidic species has been neutralized.

Caption: Workflow for pKa Determination by Titration.

Safety, Handling, and Storage

-

Hazard Information: (S)-piperidin-3-ol hydrochloride is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[1]

-

Safety Precautions: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling.

-

Storage: The compound is hygroscopic and should be stored under an inert atmosphere at room temperature.[1] Keep the container tightly sealed in a dry and well-ventilated place.

Applications in Synthesis

(S)-piperidin-3-ol hydrochloride serves as a crucial chiral intermediate in the synthesis of various pharmaceutical compounds.[1] The piperidine ring is a common scaffold in many biologically active molecules, and the defined stereochemistry at the C3 position allows for the construction of specific enantiomers of target drugs, which is essential for achieving desired pharmacological activity and minimizing off-target effects.

References

- 1. (3S)-piperidin-3-ol hydrochloride [chembk.com]

- 2. mdpi.com [mdpi.com]

- 3. (3S)-Piperidin-3-ol--hydrogen chloride (1/1) | C5H12ClNO | CID 16211918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-Piperidin-3-ol hydrochloride 97% | CAS: 475058-41-4 | AChemBlock [achemblock.com]

- 5. researchgate.net [researchgate.net]

- 6. hmdb.ca [hmdb.ca]

- 7. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 8. (R)-3-Piperidinamine dihydrochloride(334618-23-4) 1H NMR [m.chemicalbook.com]

- 9. westlab.com [westlab.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. thinksrs.com [thinksrs.com]

- 12. who.int [who.int]

- 13. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [PDF] Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). | Semantic Scholar [semanticscholar.org]

- 15. applications.emro.who.int [applications.emro.who.int]

A Technical Guide to the Commercial Availability of Enantiopure (S)-Piperidin-3-ol for Researchers and Drug Development Professionals

Introduction: Enantiopure (S)-piperidin-3-ol is a valuable chiral building block in medicinal chemistry, frequently incorporated into the synthesis of a wide range of pharmaceutical agents. Its defined stereochemistry is often crucial for the desired pharmacological activity and safety profile of the final drug candidate. This technical guide provides an in-depth overview of the commercial availability of (S)-piperidin-3-ol, including a comparative analysis of suppliers, typical quality specifications, and detailed experimental protocols for its synthesis and chiral purity analysis.

Commercial Availability and Supplier Overview

Enantiopure (S)-piperidin-3-ol is readily available from a variety of chemical suppliers, catering to the needs of academic research, process development, and larger-scale manufacturing. The compound is typically offered as the free base (CAS No. 24211-55-0) or as the hydrochloride salt (CAS No. 475058-41-4). The hydrochloride salt often exhibits improved stability and handling characteristics.

Key Suppliers

A non-exhaustive list of prominent suppliers includes:

-

ChemScene: A global supplier of building blocks and screening compounds for drug discovery.

-

Advanced ChemBlocks Inc. (AChemBlock): Specializes in providing novel and diverse building blocks for pharmaceutical and biotech research.

-

Fluorochem: A UK-based supplier of fine chemicals, intermediates, and reagents to the pharmaceutical, agrochemical, and specialty chemicals industries.

-

BLD Pharmatech: A supplier of a wide range of research chemicals, including heterocyclic building blocks.

-

Chemspace: A comprehensive online marketplace for chemical building blocks, connecting buyers with a multitude of suppliers.

-

Molport: A chemical sourcing platform that provides access to the catalogs of numerous suppliers.

Comparative Data of Commercial (S)-Piperidin-3-ol

The following tables summarize the typical commercial offerings for (S)-piperidin-3-ol and its hydrochloride salt. It is important to note that pricing and availability are subject to change and may vary based on the supplier, quantity, and required purity. Researchers are advised to request quotes directly from the suppliers for the most up-to-date information.

Table 1: Commercial Availability of (S)-Piperidin-3-ol (Free Base, CAS: 24211-55-0)

| Supplier | Purity | Available Quantities | Price per Gram (USD, Approx.) |

| ChemScene | ≥95% | 1g, 5g, 10g, 25g | $40 - $60 |

| Fluorochem | ≥95% | 1g, 5g, 10g, 25g, 100g | $35 - $50 |

| BLD Pharm | ≥97% | 1g, 5g, 25g | $45 - $65 |

| Chemspace | Varies by supplier | mg to multi-gram | Varies |

| Molport | Varies by supplier | mg to multi-gram | Varies |

Table 2: Commercial Availability of (S)-Piperidin-3-ol Hydrochloride (CAS: 475058-41-4)

| Supplier | Purity | Available Quantities | Price per Gram (USD, Approx.) |

| Advanced ChemBlocks Inc. | 97% | 1g, 5g, 25g | $10 - $20 |

Experimental Protocols

For researchers who may need to synthesize or verify the quality of (S)-piperidin-3-ol, this section provides detailed experimental methodologies.

Synthesis of Enantiopure (S)-Piperidin-3-ol

A common synthetic route to enantiopure (S)-piperidin-3-ol involves the asymmetric reduction of N-protected-3-piperidinone. The following is a representative protocol.

1. N-Protection of 3-Piperidinone:

-

Materials: 3-Piperidinone hydrochloride, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM).

-

Procedure:

-

Suspend 3-piperidinone hydrochloride (1 equivalent) in DCM.

-

Add TEA (2.2 equivalents) and stir the mixture at room temperature for 30 minutes.

-

Add a solution of Boc₂O (1.1 equivalents) in DCM dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-3-piperidinone.

-

2. Asymmetric Reduction:

-

Materials: N-Boc-3-piperidinone, Chiral reducing agent (e.g., (R)-2-Methyl-CBS-oxazaborolidine), Borane-dimethyl sulfide complex (BMS), Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0°C and add BMS (1.1 equivalents) dropwise.

-

Stir the mixture for 15 minutes.

-

Add a solution of N-Boc-3-piperidinone (1 equivalent) in THF dropwise, maintaining the temperature at 0°C.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of methanol.

-

Remove the solvent under reduced pressure and extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude N-Boc-(S)-piperidin-3-ol.

-

3. Deprotection:

-

Materials: N-Boc-(S)-piperidin-3-ol, Hydrochloric acid (HCl) in dioxane or Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the crude N-Boc-(S)-piperidin-3-ol in DCM.

-

Add a solution of HCl in dioxane (4M) or TFA (excess).

-

Stir the mixture at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate (S)-piperidin-3-ol hydrochloride.

-

The free base can be obtained by neutralizing the hydrochloride salt with a suitable base and extracting with an organic solvent.

-

Quality Control: Chiral Purity Analysis by HPLC

Ensuring the enantiomeric purity of (S)-piperidin-3-ol is critical. A common method for this is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase. Since piperidin-3-ol lacks a strong chromophore, derivatization is often necessary for sensitive UV detection.[1]

1. Derivatization:

-

Materials: (S)-Piperidin-3-ol sample, a derivatizing agent with a chromophore (e.g., p-toluenesulfonyl chloride, benzoyl chloride), a suitable base (e.g., triethylamine), and an aprotic solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve a known amount of the (S)-piperidin-3-ol sample in the aprotic solvent.

-

Add the base followed by the derivatizing agent.

-

Stir the reaction at room temperature until completion (monitor by TLC).

-

Quench the reaction and extract the derivatized product.

-

Prepare a solution of the derivatized product in the HPLC mobile phase for analysis.

-

2. Chiral HPLC Method:

-

Instrument: A standard HPLC system with a UV detector.

-

Column: A chiral column, for example, a Chiralpak or Chiralcel column (e.g., Chiralpak AD-H).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio should be optimized for best separation.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection Wavelength: Dependent on the chromophore introduced during derivatization (e.g., 230 nm for a benzoyl derivative).

-

Analysis: Inject the derivatized sample and a racemic standard (if available) to identify the retention times of both enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas of the (S) and (R) enantiomers.

Visualized Workflows

To further aid researchers, the following diagrams illustrate key processes related to the procurement and analysis of (S)-piperidin-3-ol.

Caption: Procurement Workflow for (S)-Piperidin-3-ol

Caption: Chiral HPLC Analysis Workflow

References

(S)-piperidin-3-ol safety data sheet and handling precautions

An In-depth Technical Guide to the Safety and Handling of (S)-piperidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

(S)-piperidin-3-ol is a chiral heterocyclic compound commonly used as a building block in the synthesis of pharmaceutical compounds. Its proper handling and storage are critical to ensure laboratory safety and experimental integrity.

Table 1: Identification of (S)-piperidin-3-ol

| Identifier | Value |

|---|---|

| Chemical Name | (3S)-Piperidin-3-ol[1] |

| Synonyms | (S)-3-Hydroxypiperidine, (3S)-3-Piperidinol[2][3] |

| CAS Number | 24211-55-0[1][2] |

| Molecular Formula | C₅H₁₁NO[2] |

| Molecular Weight | 101.15 g/mol [2] |

Hazard Identification and GHS Classification

(S)-piperidin-3-ol is classified as hazardous. The primary hazards are related to eye and skin irritation, as well as potential for allergic skin reactions.[1][3]

Table 2: GHS Hazard Classification for (S)-piperidin-3-ol

| GHS Classification | Code | Description |

|---|---|---|

| Pictogram | GHS07 (Exclamation Mark)[2][3] | Harmful / Irritant |

| Signal Word | Warning[2][3] | |

| Hazard Statements | H317 | May cause an allergic skin reaction.[1][3] |

| H319 | Causes serious eye irritation.[1][3] | |

| H302 | Harmful if swallowed.[2] | |

| H315 | Causes skin irritation.[2] | |

| H335 | May cause respiratory irritation.[2] | |

| Precautionary Statements | P261 | Avoid breathing dust/fumes.[1][3] |

| P280 | Wear protective gloves, protective clothing, eye protection, and face protection.[1] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[1] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |

| P333+P313 | If skin irritation or rash occurs: Get medical advice/attention.[1] | |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[1] |

| | P501 | Dispose of contents/container to an authorized hazardous waste collection point.[1] |

Physical and Chemical Properties

The available data on the physical and chemical properties of (S)-piperidin-3-ol is limited. It is a solid under standard conditions.[1]

Table 3: Physical and Chemical Properties

| Property | Value |

|---|---|

| Appearance | Solid[1] |

| LogP | -0.2693 to -0.417[2][3] |

| Hydrogen Bond Acceptors | 2[2][3] |

| Hydrogen Bond Donors | 2[2][3] |

| Stability | Product is considered stable and hazardous polymerization will not occur.[1] |

| Combustibility | Non-combustible, but containers may burn.[1] |

Safe Handling and Storage Protocols

Strict adherence to safety protocols is mandatory when working with (S)-piperidin-3-ol. This includes the use of engineering controls, appropriate personal protective equipment, and defined handling procedures.

Engineering Controls

Always handle (S)-piperidin-3-ol in a well-ventilated area.[1] A certified chemical fume hood is recommended to minimize inhalation exposure, especially when handling the solid form where dust generation is possible.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent skin and eye contact.

Table 4: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

|---|---|

| Eye/Face Protection | Chemical safety glasses or goggles.[1] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat.[1] |

| Respiratory Protection | If dust is generated and engineering controls are insufficient, use a dust respirator.[1] |

General Handling Procedures

Avoid all personal contact with the substance.[1] Do not eat, drink, or smoke in the laboratory area.[1] After handling, always wash hands thoroughly with soap and water.[1] Contaminated work clothing should be removed and laundered separately before reuse.[1]

Storage Conditions

Store the compound in its original, tightly sealed container in a cool, dry place.[1] Several suppliers recommend refrigerated storage at 2-8°C, protection from light, and storage under an inert atmosphere like argon.[1][2] Keep away from incompatible materials and foodstuffs.[1]

Experimental Workflow Visualization

The following diagram outlines a standard workflow for the safe laboratory handling of (S)-piperidin-3-ol.

Caption: General Laboratory Handling Workflow for (S)-piperidin-3-ol.

Emergency and First Aid Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Table 5: First Aid Measures for (S)-piperidin-3-ol

| Exposure Route | First Aid Protocol |

|---|---|

| Eye Contact | Immediately wash out with fresh running water. Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1] |

| Skin Contact | Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice. Take off contaminated clothing and wash it before reusing.[1] |

| Ingestion | Rinse mouth with water. Give a glass of water to drink. Do not induce vomiting. Contact a Poisons Information Center or a doctor for advice.[1] |

| Inhalation | Move the person to fresh air. If respiratory symptoms occur, seek medical attention. |

Fire-Fighting Measures

While the material is not combustible, containers can burn, potentially emitting corrosive fumes.[1] Use any standard extinguishing media that is appropriate for the surrounding fire.[1] Firefighters should wear breathing apparatus and protective gloves.[1]

Accidental Release (Spill) Protocol

In the event of a spill, the following protocol should be initiated.

-

Evacuate and Alert: Alert personnel in the immediate area and control access.

-

Protect: Wear full PPE, including protective clothing, gloves, safety glasses, and a dust respirator.[1]

-

Contain and Clean:

-

Decontaminate: Wash the spill area thoroughly with large amounts of water and prevent runoff from entering drains.[1]

Caption: Spill Response Protocol for (S)-piperidin-3-ol.

Toxicological Profile

The toxicological data for (S)-piperidin-3-ol indicates it is primarily an irritant and a skin sensitizer.

Table 6: Toxicological Summary

| Effect | Finding | Classification |

|---|---|---|

| Acute Toxicity | The material has not been classified as "harmful by ingestion" by some European directives due to a lack of evidence, though other sources list H302 (Harmful if swallowed).[1][2] It is not thought to be harmful via inhalation or skin contact in its primary form.[1] | Discrepancy in data. Caution is advised. |

| Skin Corrosion/Irritation | Not thought to produce significant skin irritation according to some animal models, but GHS classification H315 (Causes skin irritation) exists.[1][2] | Irritant. |

| Eye Damage/Irritation | This material can cause serious eye irritation and damage in some individuals.[1] | Category 2 Irritant.[1] |

| Skin Sensitization | May cause an allergic skin reaction.[1][3] | Category 1A Sensitizer.[1] |

| Chronic Exposure | Long-term exposure is not thought to produce chronic adverse health effects.[1] | No classification. |

References

Thermodynamic properties of (S)-piperidin-3-ol

An In-depth Technical Guide on the Thermodynamic Properties of (S)-piperidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental thermodynamic data for (S)-piperidin-3-ol is scarce in publicly accessible literature. This guide summarizes available physical properties, outlines established experimental protocols for determining thermodynamic data, and describes computational methods for their estimation.

Introduction

(S)-piperidin-3-ol is a chiral heterocyclic compound of interest in pharmaceutical research and development due to its presence as a structural motif in various biologically active molecules. A thorough understanding of its thermodynamic properties is crucial for process development, formulation, and ensuring the stability and efficacy of drug candidates. This technical guide provides a summary of known physical properties and details the methodologies for determining key thermodynamic parameters.

Physicochemical Properties of Piperidin-3-ol

Quantitative data for (S)-piperidin-3-ol is limited. The following table summarizes available data for the (S)- and (R)-enantiomers, as well as the racemic mixture. It is important to note that much of the available data is predicted rather than experimentally determined.

| Property | (S)-piperidin-3-ol | (R)-piperidin-3-ol | Racemic piperidin-3-ol |

| Molecular Formula | C₅H₁₁NO | C₅H₁₁NO | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol | 101.15 g/mol | 101.15 g/mol |

| Melting Point | Not available | 91-92 °C (experimental) | Not available |

| Boiling Point | Not available | 191.9 ± 23.0 °C (predicted) | Not available |

| Density | Not available | 1.016 ± 0.06 g/cm³ (predicted) | Not available |

| pKa | Not available | 14.91 ± 0.20 (predicted) | Not available |

| LogP | -0.2693 (predicted)[1] | 0.05950 (predicted) | -0.3 (predicted) |

| Topological Polar Surface Area (TPSA) | 32.26 Ų (predicted)[1] | 32.26000 (predicted) | 32.3 Ų (predicted) |

Experimental Protocols for Thermodynamic Property Determination

The following sections describe standard experimental methodologies for determining key thermodynamic properties of organic compounds like (S)-piperidin-3-ol.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property. For organic compounds, it is often determined indirectly from the enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter.[2][3]

Experimental Protocol:

-

Sample Preparation: A precisely weighed sample of (S)-piperidin-3-ol (typically in pellet form) is placed in a crucible inside the bomb calorimeter's decomposition vessel (the "bomb"). A fuse wire of known length and combustion energy is attached to the ignition system, making contact with the sample.[4][5]

-

Assembly and Pressurization: A small, known amount of water is added to the bomb to ensure that the water produced during combustion is in its liquid state. The bomb is then sealed and purged with oxygen to remove all nitrogen, before being filled with high-pressure (typically 25-30 atm) pure oxygen.[4][5][6]

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container (Dewar). A stirrer ensures uniform water temperature, which is monitored with a high-precision thermometer.[5][7]

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before and after ignition until a stable final temperature is reached.[5][6]

-

Calculation:

-

The heat capacity of the calorimeter system (C_cal) is determined by burning a standard substance with a known heat of combustion, such as benzoic acid.[4]

-

The total heat released during the sample's combustion (q_comb) is calculated from the temperature change (ΔT) and C_cal.

-

Corrections are made for the heat released by the combustion of the fuse wire.

-

The enthalpy of combustion (ΔcH°) is then calculated on a per-mole basis.

-

Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, from the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

-

Melting Point and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is widely used to determine melting points and enthalpies of fusion.[8][9][10]

Experimental Protocol:

-

Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion (e.g., indium).[11]

-

Sample Preparation: A small, accurately weighed amount of (S)-piperidin-3-ol (typically 1-10 mg) is hermetically sealed in a sample pan (e.g., aluminum). An empty sealed pan is used as a reference.[9][11]

-

Measurement: The sample and reference pans are placed in the DSC cell. They are then subjected to a controlled temperature program, which typically involves a heating ramp at a constant rate (e.g., 5-10 °C/min).[9]

-

Data Analysis: The DSC curve plots heat flow versus temperature.

-

Melting Point (Tm): An endothermic peak indicates melting. The melting point is typically determined as the onset temperature of this peak.[9][12]

-

Enthalpy of Fusion (ΔfusH): The area under the melting peak is integrated to determine the enthalpy of fusion, which is the energy required to melt the sample.[9][12]

-

Vapor Pressure via Thermogravimetric Analysis (TGA)

For low-volatility compounds, vapor pressure can be estimated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13][14][15]

Experimental Protocol:

-

Calibration: The TGA instrument is calibrated using a reference material with a well-characterized vapor pressure.[13]

-

Isothermal Measurement: A sample of (S)-piperidin-3-ol is heated to a specific isothermal temperature below its decomposition point.

-

Mass Loss Monitoring: The rate of mass loss due to evaporation is measured over time.

-

Vapor Pressure Calculation: The vapor pressure is determined from the rate of mass loss using the Langmuir equation, which relates the rate of evaporation to the vapor pressure. This can be repeated at several temperatures to obtain the temperature dependence of the vapor pressure.[16][17]

Computational Estimation of Thermodynamic Properties

In the absence of experimental data, computational methods can provide valuable estimates of thermodynamic properties.

Group Contribution Methods

Group contribution methods estimate thermodynamic properties by summing the contributions of individual functional groups within a molecule.[18][19]

-

Benson Group Increment Theory: This method calculates properties like enthalpy of formation, entropy, and heat capacity by assigning empirical values to different groups of atoms.[20][21][22] The accuracy of this method depends on the availability of parameters for all the groups present in the molecule.[20][22]

-

Joback Method: This is another widely used group contribution method for estimating various thermodynamic properties, including critical properties, boiling point, and heat of formation, from the molecular structure alone.[23][24][25]

Quantum Chemistry Calculations

Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to calculate the energetic properties of molecules, including their enthalpy and Gibbs free energy of formation.[26][27][28] These methods solve the Schrödinger equation for the molecule to determine its electronic structure and energy.[26][28] While computationally intensive, they can provide highly accurate predictions, especially when calibrated against experimental data for related compounds.[27]

Conclusion

While a complete experimental thermodynamic profile for (S)-piperidin-3-ol is not currently available in the public domain, this guide provides the necessary framework for its determination. For drug development professionals, an accurate understanding of these properties is indispensable. It is recommended that experimental measurements, as outlined above, be conducted to obtain reliable data for process modeling, safety assessment, and formulation development. In parallel, computational methods can serve as a valuable tool for initial estimations and for guiding experimental efforts.

References

- 1. chemscene.com [chemscene.com]

- 2. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nsuworks.nova.edu [nsuworks.nova.edu]

- 5. youtube.com [youtube.com]

- 6. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 7. education.com [education.com]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. calnesis.com [calnesis.com]

- 10. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. m.youtube.com [m.youtube.com]

- 13. energetics.chm.uri.edu [energetics.chm.uri.edu]

- 14. ntv.ifmo.ru [ntv.ifmo.ru]

- 15. filab.fr [filab.fr]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. 13. Thermochemistry Estimation — RMG-Py 3.3.0 Documentation [reactionmechanismgenerator.github.io]

- 20. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 21. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

- 22. youtube.com [youtube.com]

- 23. Joback method - Wikipedia [en.wikipedia.org]

- 24. grokipedia.com [grokipedia.com]

- 25. scribd.com [scribd.com]

- 26. jocpr.com [jocpr.com]

- 27. Quantum Mechanical Methods Predict Accurate Thermodynamics of Biochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Quantum chemistry - Wikipedia [en.wikipedia.org]

Solubility Profile of (S)-piperidin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals